tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a thiazole ring, which is further substituted with an oxane-3-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) as a protecting group. The synthesis can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often involve mild temperatures and anhydrous conditions to ensure the stability of the Boc group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thiazole-containing enzymes. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxane-3-carbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl N-(2-oxiranylmethyl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-(5-bromopentyl)carbamate
Comparison: While these compounds share the tert-butyl carbamate group, they differ in their substituents and overall structure. tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate is unique due to the presence of the thiazole ring and oxane-3-carbonyl group, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9H,4-6,8H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTLXZAFJVDWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)C2CCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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